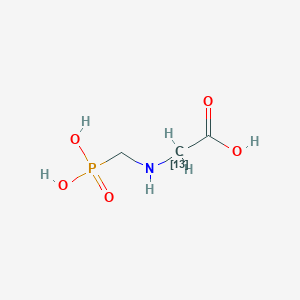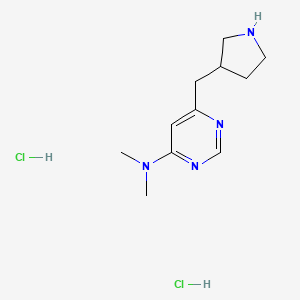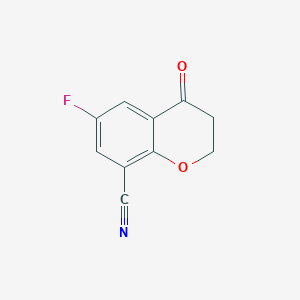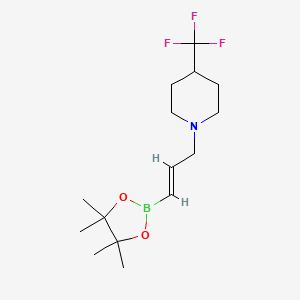
グリホサート-2-13C
概要
説明
“N-(Phosphonomethyl)(2-~13~C)glycine”, also known as Glyphosate, is a broad-spectrum, non-selective systemic herbicide . It plays a crucial role in inhibiting the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase, which is involved in aromatic amino acid biosynthesis .
Molecular Structure Analysis
The linear formula of “N-(Phosphonomethyl)(2-~13~C)glycine” is (HO)2P(O)CH2NHCH2CO2H . Its molecular weight is 169.07 . The SMILES string representation is OC(=O)CNCP(O)(O)=O .Chemical Reactions Analysis
“N-(Phosphonomethyl)(2-~13~C)glycine” is known to inhibit the plant enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase . This inhibition disrupts the shikimate pathway-dependent synthesis of aromatic amino acids in plants .Physical and Chemical Properties Analysis
“N-(Phosphonomethyl)(2-~13~C)glycine” appears as a white crystalline powder . It has a melting point of 230 °C (dec.) (lit.) . The compound is suitable for HPLC and gas chromatography (GC) techniques .科学的研究の応用
農業: 除草剤の効力と土壌力学
グリホサート-2-13Cは、主にグリホサートの除草剤としての効力を研究するために農業研究で使用されています。13Cで標識されたグリホサートを追跡することで、研究者は植物内でのその吸収、移行、および生化学的相互作用を監視できます。これは、除草剤の作用機序を理解し、より効果的な雑草管理戦略を開発するのに役立ちます。 さらに、土壌中の化合物の挙動、すなわち土壌粒子への分解と結合を含め、分析することで、その環境における運命と土壌微生物への影響に関する洞察を得ることができます .
環境科学: 汚染物質経路の追跡
環境科学では、this compoundは、グリホサート汚染の経路を研究するためのトレーサーとして役立ちます。科学者は、水域、土壌、植物システムを含むさまざまな生態系におけるグリホサートの動きを追跡できます。 これは、グリホサートの使用に関連する環境リスクを評価し、生態系を保護するためのガイドラインを確立するために不可欠です .
水質分析: テスト用の内部標準
This compoundは、水質試験で内部標準として使用され、水サンプル中のグリホサートの存在量を定量化します。その安定同位体標識は、高速液体クロマトグラフィーと質量分析法(HPLC-MS / MS)と組み合わせることで、正確で信頼性の高い測定値を保証します。 このアプリケーションは、水質の安全性を監視し、水処理施設の規制遵守のために不可欠です .
地球化学: 同位体研究
This compoundの同位体組成により、地球化学者は、グリホサートに影響を与える地球化学的プロセスに関する情報を明らかにできる同位体研究を行うことができます。 これらの研究は、環境中のグリホサートの源とシンクに関するデータを提供し、そのグローバルな生物地球化学的サイクルの理解を深めることに貢献します .
法科学: 源の特定
法科学のアプリケーションでは、this compoundの同位体シグネチャは、犯罪現場で見つかったグリホサートの起源を特定するのに役立ちます。 サンプル中の炭素の同位体比を既知の基準と比較することで、法医学者は化合物の源を推測することができ、これは環境犯罪捜査において極めて重要となる可能性があります .
生化学: 代謝経路の解明
研究者は、this compoundを生化学的研究で使用して、生物におけるグリホサートの代謝経路を解明しています。 代謝産物への13C同位体の組み込みは、質量分析法を使用して追跡でき、科学者はグリホサートの代謝運命をマッピングし、生物システムへの影響を理解することができます .
作用機序
Target of Action
Glyphosate-2-13C primarily targets the enzyme 3-phosphoshikimate 1-carboxyvinyltransferase . This enzyme plays a crucial role in the biosynthesis of aromatic amino acids in plants and some microorganisms .
Mode of Action
Glyphosate-2-13C acts as an inhibitor of the enzyme 3-phosphoshikimate 1-carboxyvinyltransferase . By binding to this enzyme, it prevents the production of essential aromatic amino acids, which are necessary for protein synthesis and plant growth .
Biochemical Pathways
The action of Glyphosate-2-13C affects the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids .
Result of Action
The inhibition of the shikimate pathway by Glyphosate-2-13C leads to a deficiency in the production of essential aromatic amino acids. This deficiency halts protein synthesis, leading to a slowdown in plant growth and eventually plant death .
Action Environment
The action of Glyphosate-2-13C can be influenced by various environmental factors. For instance, its effectiveness can be reduced in hard water due to the formation of complexes with metal ions . Additionally, the presence of soil or organic matter can also adsorb glyphosate, reducing its availability . The pH of the environment can also affect the molecule’s charge state, influencing its absorption and efficacy .
Safety and Hazards
生化学分析
Biochemical Properties
N-(Phosphonomethyl)(2-~13~C)glycine plays a crucial role in biochemical reactions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase. This enzyme is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms . By binding to the active site of this enzyme, N-(Phosphonomethyl)(2-~13~C)glycine prevents the formation of 5-enolpyruvylshikimate-3-phosphate, thereby disrupting the production of essential amino acids . This interaction is highly specific and leads to the accumulation of shikimate-3-phosphate, which is toxic to plants.
Cellular Effects
N-(Phosphonomethyl)(2-~13~C)glycine has significant effects on various types of cells and cellular processes. In plants, it inhibits cell growth and division by disrupting the synthesis of aromatic amino acids . This leads to stunted growth and eventual death of the plant. In microbial cells, N-(Phosphonomethyl)(2-~13~C)glycine affects cell signaling pathways and gene expression by interfering with the shikimate pathway . This disruption can lead to altered cellular metabolism and reduced microbial viability.
Molecular Mechanism
The molecular mechanism of N-(Phosphonomethyl)(2-~13~C)glycine involves its binding to the active site of 5-enolpyruvylshikimate-3-phosphate synthase. This binding inhibits the enzyme’s activity, preventing the conversion of shikimate-3-phosphate to 5-enolpyruvylshikimate-3-phosphate . Additionally, N-(Phosphonomethyl)(2-~13~C)glycine can form coordinate complexes with metal ions, further influencing its activity and interactions with biomolecules . These interactions result in enzyme inhibition, changes in gene expression, and disruption of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Phosphonomethyl)(2-~13~C)glycine can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that N-(Phosphonomethyl)(2-~13~C)glycine can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged disruption of metabolic pathways . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-(Phosphonomethyl)(2-~13~C)glycine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health . At higher doses, N-(Phosphonomethyl)(2-~13~C)glycine can cause toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes . Threshold effects have been observed, where certain dosages lead to significant adverse effects, highlighting the importance of dosage regulation in experimental studies.
Metabolic Pathways
N-(Phosphonomethyl)(2-~13~C)glycine is involved in several metabolic pathways, primarily through its interaction with 5-enolpyruvylshikimate-3-phosphate synthase . This interaction disrupts the shikimate pathway, leading to the accumulation of shikimate-3-phosphate and other intermediates . The compound can also affect metabolic flux and metabolite levels, resulting in altered cellular metabolism and reduced biosynthesis of aromatic amino acids .
Transport and Distribution
Within cells and tissues, N-(Phosphonomethyl)(2-~13~C)glycine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its ability to form coordinate complexes with metal ions, which can impact its transport and cellular uptake . These interactions play a crucial role in determining the compound’s bioavailability and overall effects on cellular function.
Subcellular Localization
N-(Phosphonomethyl)(2-~13~C)glycine exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with 5-enolpyruvylshikimate-3-phosphate synthase and other biomolecules . Post-translational modifications and targeting signals may also influence its localization to specific compartments or organelles . These factors contribute to the compound’s overall efficacy and impact on cellular processes.
特性
IUPAC Name |
2-(phosphonomethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(N[13CH2]C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746141 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-31-9 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that ¹³C-glyphosate can degrade through two pathways. Which pathway leads to the formation of more environmentally concerning residues in soil?
A1: The research indicates that ¹³C-glyphosate degradation primarily occurs via two pathways: the aminomethylphosponic acid (AMPA) pathway and the sarcosine/glycine pathway. [] While both pathways contribute to the formation of non-extractable residues (NERs) in soil, the AMPA pathway leads to a higher proportion of hazardous xenobiotic NERs (NERsxenobiotic) compared to the sarcosine/glycine pathway, which predominantly forms harmless biogenic NERs (NERsbiogenic). [] This suggests that the AMPA pathway poses a greater potential environmental risk due to the persistence and potential toxicity of NERsxenobiotic.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride](/img/structure/B1443554.png)
![4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1443555.png)
![4-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1443557.png)
![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)









